

The Biological Activity of a-desulfated Cholecystokinin Octapeptide: A Technical Guide

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Compound of Interest

Compound Name: *Cholecystokinin Octapeptide,
desulfated TFA*

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Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated through two primary G protein-coupled receptors: CCKA (alimentary) and CCKB (brain). The most abundant and biologically active form of CCK is the C-terminal octapeptide (CCK-8), which is typically sulfated on the tyrosine residue at position seven from the C-terminus. However, a non-sulfated variant, a-desulfated cholecystokinin octapeptide (desulfated CCK-8), also exists and exhibits a distinct biological activity profile. This technical guide provides an in-depth analysis of the biological activity of desulfated CCK-8, focusing on its receptor binding, signaling pathways, and physiological effects.

Receptor Binding Affinity of Desulfated CCK-8

The sulfation of the tyrosine residue in CCK-8 is a critical determinant of its affinity for the CCKA receptor. Desulfated CCK-8 displays a significantly lower affinity for the CCKA receptor compared to its sulfated counterpart. In contrast, both sulfated and desulfated CCK-8 exhibit high affinity for the CCKB receptor. This differential binding affinity is the primary reason for the distinct physiological roles of the two peptides.

While precise K_i or IC_{50} values can vary between studies and experimental conditions, the general consensus is a marked preference of desulfated CCK-8 for the CCKB receptor.

Ligand	Receptor Subtype	Binding Affinity (K_i or IC_{50})	Selectivity
a-desulfated CCK-8	CCKA	Micromolar (μM) range	Low
CCKB	Nanomolar (nM) range[1][2]	High	
Sulfated CCK-8	CCKA	Nanomolar (nM) range	High
CCKB	Nanomolar (nM) range	High	

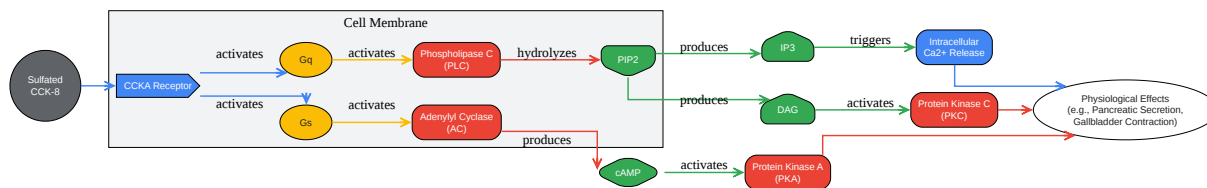
Table 1: Comparative Binding Affinities of Sulfated and Desulfated CCK-8. This table summarizes the general binding affinity profiles of sulfated and a-desulfated CCK-8 for the two cholecystokinin receptor subtypes. Desulfated CCK-8 shows a clear selectivity for the CCKB receptor due to its significantly reduced affinity for the CCKA receptor.

Signaling Pathways

The activation of CCKA and CCKB receptors by their respective ligands initiates intracellular signaling cascades that mediate the physiological effects of CCK. Both receptors are known to couple to Gq and Gs proteins.

CCKA Receptor Signaling

Activation of the CCKA receptor, primarily by sulfated CCK-8, leads to the activation of Gq proteins. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The CCKA receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

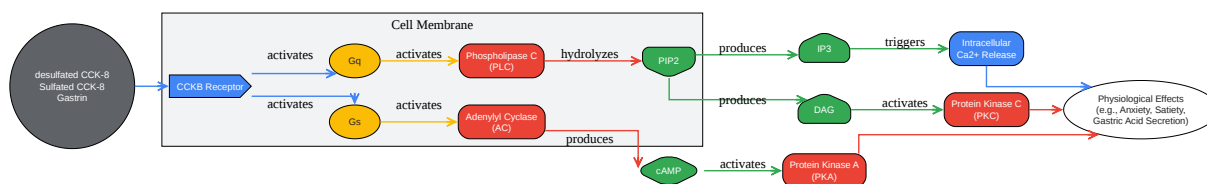


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CCKA Receptor Signaling Pathway

CCKB Receptor Signaling

Desulfated CCK-8, along with sulfated CCK-8 and gastrin, potently activates the CCKB receptor. Similar to the CCKA receptor, the CCKB receptor primarily couples to Gq, leading to the activation of the PLC-IP3-DAG pathway and subsequent increases in intracellular calcium and PKC activation. There is also evidence for Gs coupling, resulting in cAMP production.



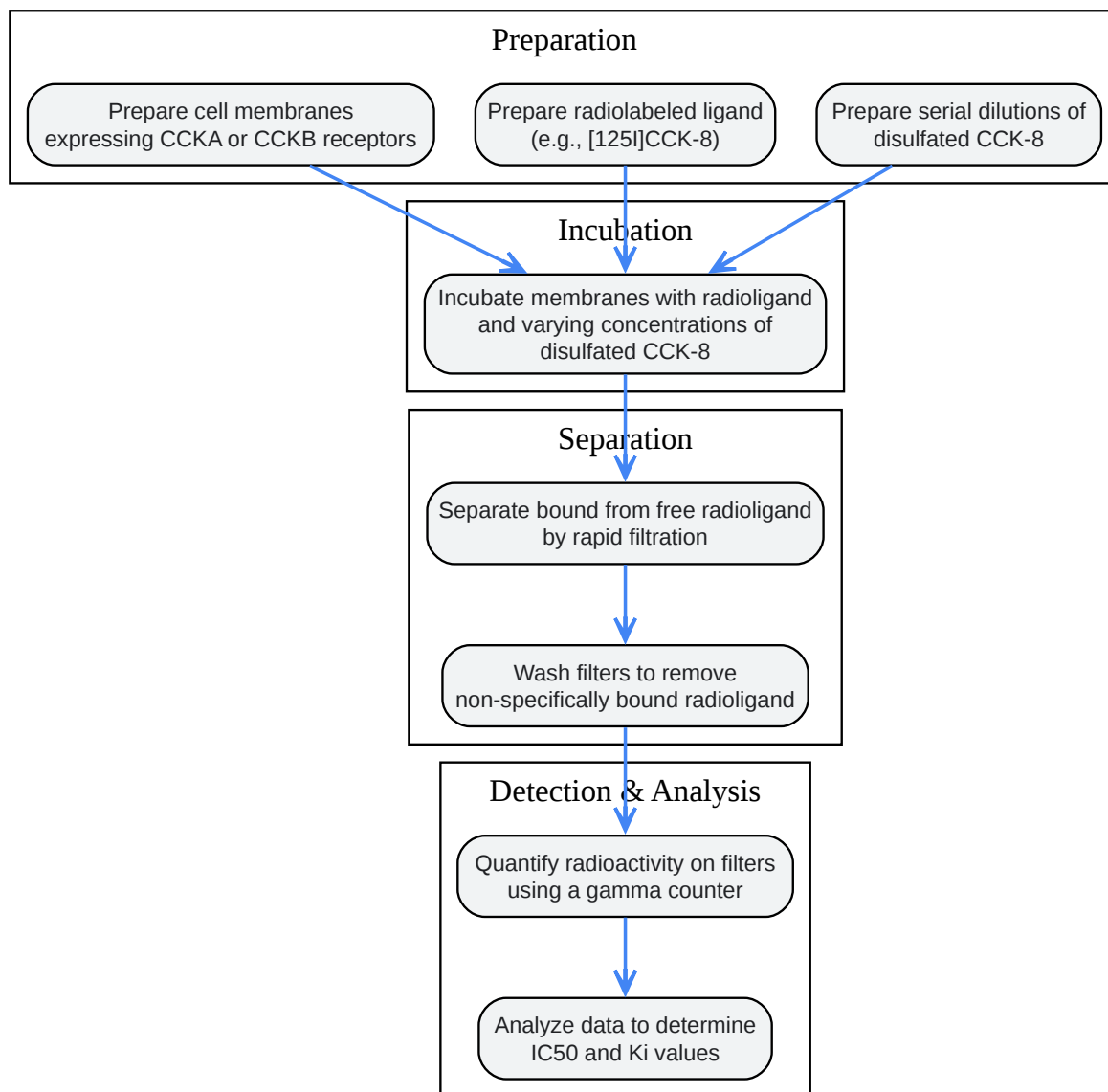
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CCKB Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of desulfated CCK-8 to CCK receptors.



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